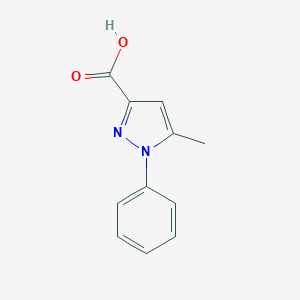

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Overview

Description

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C11H10N2O2 . It is a solid substance .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .

Molecular Structure Analysis

The molecular structure of this compound has been studied using experimental and theoretical methods . The compound crystallizes in the space group P2 1 / n of the monoclinic system .

Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 202.21 . The InChI code for this compound is 1S/C11H10N2O2/c1-8-7-10 (11 (14)15)12-13 (8)9-5-3-2-4-6-9/h2-7H,1H3, (H,14,15) .

Scientific Research Applications

Structural and Spectral Studies

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid has been studied for its structural and spectral properties. Research has combined experimental and theoretical approaches to understand its characteristics, including NMR, FT-IR spectroscopy, and X-ray diffraction techniques. These studies provide insights into the molecular structure and electronic transitions within the molecule (Viveka et al., 2016).

Synthesis and Antibacterial Screening

This compound has been used in the synthesis of various derivatives, which were then evaluated for their antibacterial activities. Some of these derivatives have shown promising antibacterial properties, suggesting potential applications in medical and pharmaceutical fields (Maqbool et al., 2014).

Interaction with Acetone and Electron Transfer

Studies have shown that methyl-substituted pyrazole esters derived from this compound can act as receptors for acetone. This indicates potential applications in chemical sensing and molecular interaction studies (Tewari et al., 2014).

Coordination Complexes and Crystal Structures

Research has explored the use of this compound derivatives in forming coordination complexes with metals like Cu and Co. These complexes exhibit unique structural features and could have implications in materials science and coordination chemistry (Radi et al., 2015).

Heterocyclic Dyes

The compound has been used as a coupling component in the production of heterocyclic dyes, showing how its chemical properties can be harnessed in dye synthesis and applications in coloration technologies (Tao et al., 2019).

Potential in Nonlinear Optics

Research into N-substituted derivatives of 5-methyl-1-phenyl-1H-pyrazole-4-ethyl carboxylates has revealed their potential as materials for optical nonlinearity applications. This suggests possible uses in photonic and optoelectronic devices (Chandrakantha et al., 2013).

Crystal Synthesis

The compound has been used in one-pot synthesis methods to produce crystals with specific properties, demonstrating its utility in crystallography and materials science (Saeed et al., 2012).

Antifungal Properties

Novel derivatives of this compound have exhibited significant antifungal activities, suggesting potential applications in agriculture and antifungal drug development (Du et al., 2015).

Metal Coordination Polymers

The compound has been used to create metal coordination polymers, which have unique structural and chemical properties that could be useful in materials science and catalysis (Cheng et al., 2017).

Ionization Studies

The ionization constants of derivatives of this compound have been studied, offering insights into its chemical behavior in different environments. This is crucial for understanding its reactivity and stability in various applications (Alkan et al., 2009).

Mechanism of Action

While the specific mechanism of action for 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is not mentioned in the retrieved data, it’s worth noting that pyrazole derivatives have been found to exhibit a wide range of biological activities, which can be attributed to their interactions with various biological targets .

Safety and Hazards

Future Directions

Pyrazoles, including 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Future research may continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name |

5-methyl-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUNWUAOFPNAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351360 | |

| Record name | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10199-57-2 | |

| Record name | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid?

A1: 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid displays a distinct planar structure within its pyrazole ring. This ring forms a dihedral angle of 48.45° with the attached phenyl ring, which is also nearly planar []. The molecule exhibits an intramolecular hydrogen bond between its hydroxyl group and ketone group.

Q2: How does the structure of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid influence its packing and intermolecular interactions?

A2: The crystal packing of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is primarily dictated by weak C—H⋯N and C—H⋯O interactions []. These interactions contribute to the overall stability and arrangement of molecules within the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

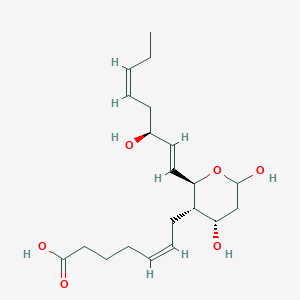

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)

![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)